molecular formula C22H27NO B1671627 Ethybenztropine CAS No. 524-83-4

Ethybenztropine

Cat. No. B1671627
CAS RN: 524-83-4
M. Wt: 321.5 g/mol
InChI Key: PHTMLLGDZBZXMW-UHFFFAOYSA-N
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Description

Ethybenztropine, also known as Etybenzatropine and Tropethydrylin, is an anticholinergic/antihistamine agent . It is marketed under the trade names Panolid, Ponalid, and Ponalide . It is used as an antiparkinsonian agent . Like its analogue benzatropine, it may act as a dopamine reuptake inhibitor .


Molecular Structure Analysis

Ethybenztropine has a molecular formula of C22H27NO . Its molar mass is 321.464 g·mol−1 . The IUPAC name for Ethybenztropine is (3-endo)-3-(Diphenylmethoxy)-8-ethyl-8-azabicyclo[3.2.1]octane .


Physical And Chemical Properties Analysis

Ethybenztropine has a molecular formula of C22H27NO . Its molar mass is 321.464 g·mol−1 . The IUPAC name for Ethybenztropine is (3-endo)-3-(Diphenylmethoxy)-8-ethyl-8-azabicyclo[3.2.1]octane .

Scientific Research Applications

  • Cardiac Arrhythmias and Anticholinergic Properties :

    • Ethybenztropine, along with l-hyoscyamine, demonstrated anti-arrhythmic properties when administered intracerebroventricularly in dogs. These effects were attributed to their central anticholinergic properties, highlighting a potential central mechanism in cardiac arrhythmia management (Rozear et al., 1968).
  • Inhibition of Catecholamine Accumulation :

    • A study on the effects of antiparkinsonian drugs including ethybenztropine found that it inhibited the accumulation of catecholamines in rat dopamine and noradrenaline neurons. This inhibition suggests a potential application in modifying dopamine-related pathways, particularly in Parkinson's disease (Farnebo et al., 1970).
  • Effects on Cell Proliferation and Differentiation :

    • Research indicates that certain psychotropic drugs, possibly including ethybenztropine, may impact cell proliferation and differentiation. Although primarily used for mental health conditions, these drugs show potential antitumoral properties, necessitating further investigation (Nordenberg et al., 1999).
  • Vasomotor Regulation via Spinal Muscarinic Cholinoceptors :

    • Ethybenztropine, when administered intrathecally in dogs, influenced blood pressure and vasomotor responses. It inhibited responses induced by oxotremorine, suggesting a role in vasomotor regulation through spinal muscarinic cholinoceptors (Srivastava et al., 1978).
  • Psychotropic Properties :

    • A comparative study of acyl derivatives of dibenzazepine, which includes ethybenztropine, demonstrated psychotropic activities such as antidepressive, anxiolytic, and antiamnesic effects in animal models. This indicates a broader range of potential therapeutic applications beyond Parkinson's disease (Voronina et al., 1990).

properties

IUPAC Name

(1S,5R)-3-benzhydryloxy-8-ethyl-8-azabicyclo[3.2.1]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO/c1-2-23-19-13-14-20(23)16-21(15-19)24-22(17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,19-22H,2,13-16H2,1H3/t19-,20+,21?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTMLLGDZBZXMW-WCRBZPEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2CCC1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@@H]2CC[C@H]1CC(C2)OC(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50905096
Record name Ethybenztropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethybenztropine

CAS RN

524-83-4
Record name Ethybenztropine [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etybenzatropine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13468
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ethybenztropine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50905096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETHYBENZTROPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G1X2X9N95N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
M Rozear, RP Bircher, CY Chai, SC Wang - International Journal of …, 1968 - Elsevier
L-hyoscyamine or ethybenztropine, but not procaine, when administered via the fourth ventricle, prevented or converted cardiac arrhythmia induced in dogs by pentylenetetrazol or …
Number of citations: 18 www.sciencedirect.com
LOVE FARNEBO, K Fuxe, B Hamberger… - Journal of Pharmacy …, 1970 - Wiley Online Library
… In conclusion, the results obtained with benztropine, ethybenztropine, diphenylpyraline, brompheniramine, chlorpheniramine and methixene suggest that a new type of antiparkinsonian …
Number of citations: 58 onlinelibrary.wiley.com
KK Tangri, IP Jain, KP Bhargava - Progress in Brain Research, 1977 - Elsevier
Publisher Summary This chapter discusses the cardiovascular effects of superfusion of cholinergic drugs into the posterior hypothalamus and the pressor area of the lateral medullary …
Number of citations: 14 www.sciencedirect.com
AK Saxena, KK Pant, AK Saksena… - Clinical and …, 1983 - Wiley Online Library
… agonists, pilocarpine and carbachol into NDR elicited bradycardia and hypotension accompanied by salivation which could be blocked by local pretreatment with ethybenztropine (a …
Number of citations: 4 onlinelibrary.wiley.com
AK Saxena, KK Tangri, N Mishra, S Vrat… - Clinical and …, 1984 - Wiley Online Library
… Local microinjection of chlorisondamine and ethybenztropine were found to significantly (P< … evoked by carbachol after chlorisondamine and ethybenztropine pretreatments were 1 .O (…
Number of citations: 9 onlinelibrary.wiley.com
E Mills, SC Wang - American Journal of Physiology-Legacy …, 1964 - journals.physiology.org
… % reduction in urine flow; after 2 mg/kg total dose of ethybenztropine, … 30 min after injection of ethybenztropine, … IOO min after injection of ethybenztropine, and it did not reduce the vagal …
Number of citations: 48 journals.physiology.org
KK TANGRI, IP JAIN… - Hypertension and Brain …, 2011 - books.google.com
… Pretreatment consisting of local superfusion of the nicotinic and muscarinic blocking agents chlorisondamine and ethybenztropine affected the cardiovascular actions of carbachol …
Number of citations: 0 books.google.com
KK Tangri, AK Bhargava, KP Bhargava - Neuropharmacology, 1974 - Elsevier
… (5HT) in normal rabbits and in animals pretreated with ethybenztropine … (A) ethybenztropine … Note, the reversal of hypothermia induced by 5-HT after ethybenztropine …
Number of citations: 41 www.sciencedirect.com
RL Katz - Journal of Pharmacology and Experimental …, 1966 - ASPET
Cardiac arrhythmias were produced in the cat by the inhalation of: 1) halopropane (1-2%), 2) halopropane (1%) + 10% carbon dioxide; 3) halopropane (1%) + 1 µg/kg epinephrine …
Number of citations: 20 jpet.aspetjournals.org
RP Bircher, T Kanai, SC Wang - Journal of Pharmacology and Experimental …, 1963 - ASPET
… can be converted to supraventricular (possibly sinus) tachycardia in about 50% of cases by vagotomy alone or by administration of central anticholinergic drug, such as ethybenztropine. …
Number of citations: 53 jpet.aspetjournals.org

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